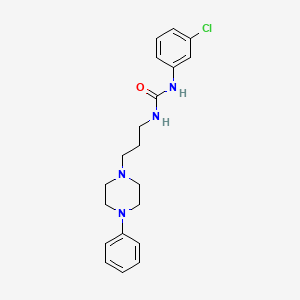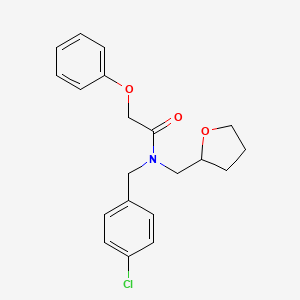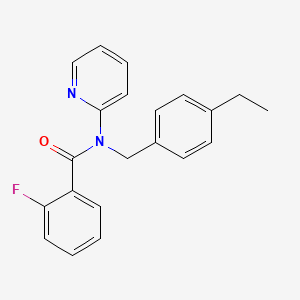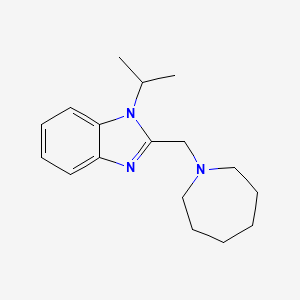
1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a propyl linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with a suitable isocyanate to form the corresponding urea derivative.
Introduction of the Piperazine Moiety: The intermediate is then reacted with 1-(3-chloropropyl)-4-phenylpiperazine under appropriate conditions to introduce the piperazine moiety.
Final Product Formation: The final step involves purification and isolation of the desired product through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidized Derivatives: Depending on the oxidizing agent used.
Reduced Derivatives: With altered functional groups.
Substituted Compounds: With new substituents replacing the chlorine atom.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a ligand for biological receptors.
Medicine: Exploring its pharmacological properties for potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as:
Receptors: Binding to certain receptors in biological systems, potentially modulating their activity.
Enzymes: Inhibiting or activating specific enzymes, thereby affecting biochemical pathways.
Cellular Pathways: Influencing cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(3-(4-methylpiperazin-1-yl)propyl)urea: Differing by the presence of a methyl group instead of a phenyl group.
1-(3-Chlorophenyl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea: Featuring an ethyl group in place of the phenyl group.
Uniqueness: 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is unique due to its specific structural configuration, which imparts distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C20H25ClN4O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
InChI |
InChI=1S/C20H25ClN4O/c21-17-6-4-7-18(16-17)23-20(26)22-10-5-11-24-12-14-25(15-13-24)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H2,22,23,26) |
InChI Key |
MHYWENYYYFKYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11361223.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11361229.png)
![N-(3-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11361237.png)
![2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11361243.png)
![4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11361251.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11361258.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11361267.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11361275.png)
![6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11361276.png)

![N-(pyridin-3-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11361280.png)
![2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11361287.png)

